2-Chloro-4-(tributylstannyl)thiazole
Description
Systematic Nomenclature and CAS Registry Information
2-Chloro-4-(tributylstannyl)thiazole is officially registered under the Chemical Abstracts Service number 1245816-11-8. The compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, with the official name tributyl-(2-chloro-1,3-thiazol-4-yl)stannane. This naming convention clearly indicates the presence of three butyl groups attached to tin, which is bonded to the 4-position of a thiazole ring that bears a chlorine substituent at the 2-position.
Alternative nomenclature for this compound includes several variations that reflect different naming systems and conventions. The compound is also known as 2-Chloro-4-(tributylstannyl)-1,3-thiazole, emphasizing the heterocyclic nature of the thiazole ring with its nitrogen and sulfur heteroatoms positioned at the 1 and 3 positions respectively. The MDL number MFCD16140394 serves as an additional unique identifier in chemical databases.
The systematic naming reflects the compound's structural organization, where the thiazole ring serves as the core heterocyclic framework. The positioning of substituents follows standard numbering conventions for thiazole rings, with the sulfur atom designated as position 1, nitrogen as position 3, and the carbon atoms numbered sequentially. This results in the chlorine substituent occupying the 2-position carbon adjacent to the sulfur atom, while the tributylstannyl group is attached to the 4-position carbon.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₅H₂₈ClNSSn, representing a composition of fifteen carbon atoms, twenty-eight hydrogen atoms, one chlorine atom, one nitrogen atom, one sulfur atom, and one tin atom. This formula reflects the substantial organic framework provided by the three butyl chains attached to the central tin atom, combined with the five-membered thiazole heterocycle.
The molecular weight of the compound is precisely calculated as 408.62 grams per mole. This relatively high molecular weight is primarily attributed to the presence of the tin atom, which contributes significantly to the overall mass due to its atomic weight of approximately 118.7 atomic mass units. The distribution of mass across the molecular framework shows that the tributyltin portion accounts for the majority of the molecular weight, while the chlorothiazole moiety represents a smaller but structurally critical component.
Elemental analysis reveals the compound's composition in terms of mass percentages. Carbon represents the largest elemental component by mass, contributed primarily by the twelve carbon atoms in the three butyl chains and the three carbon atoms in the thiazole ring. Hydrogen constitutes the second largest component, with twenty-eight hydrogen atoms distributed across the aliphatic butyl chains and the single hydrogen on the thiazole ring at the 5-position.
The presence of heteroatoms significantly influences the compound's properties and reactivity. The tin atom serves as the central coordinating element, forming four covalent bonds in a tetrahedral geometry with the three butyl groups and the thiazole ring. The chlorine atom introduces electronegativity differences that affect electron distribution within the thiazole ring, while the nitrogen and sulfur atoms contribute to the aromatic character and electronic properties of the heterocycle.
Crystallographic Data and Stereochemical Configuration
The stereochemical configuration of this compound centers primarily around the tetrahedral tin center, which adopts standard tetrahedral geometry with bond angles approaching 109.5 degrees. The three butyl chains extend outward from the tin atom in a tripodal arrangement, providing steric bulk that influences both the physical properties and chemical reactivity of the compound. The tin-carbon bonds to the butyl groups are equivalent, while the tin-carbon bond to the thiazole ring exhibits different electronic characteristics due to the aromatic nature of the heterocycle.
The thiazole ring maintains planarity, as is characteristic of aromatic five-membered heterocycles. The chlorine substituent at the 2-position lies in the plane of the thiazole ring, while the tributylstannyl group at the 4-position extends out of this plane due to the tetrahedral geometry at tin. This arrangement creates a three-dimensional molecular structure where the thiazole ring serves as a relatively flat platform from which the bulky tributyltin group projects.
Conformational analysis reveals that the butyl chains possess significant rotational freedom around the carbon-carbon single bonds, leading to multiple low-energy conformations. The extended conformations of the butyl groups are generally favored due to reduced steric interactions, though gauche conformations become accessible at elevated temperatures. The rotation around the tin-carbon bonds is relatively unrestricted, allowing the butyl groups to adopt orientations that minimize steric repulsion.
The molecular geometry influences the compound's physical properties, including its solubility characteristics and melting point behavior. The substantial hydrocarbon content provided by the butyl chains contributes to lipophilic character, while the polar heteroatoms in the thiazole ring provide sites for potential intermolecular interactions. The overall molecular shape resembles a tripod structure with the thiazole ring serving as the central platform and the three butyl chains as extended legs.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shifts and coupling patterns. The compound's simplified molecular interaction language entry specification string is CCCCSn(CCCC)c1csc(Cl)n1, which accurately represents the connectivity pattern observable in nuclear magnetic resonance spectra. The thiazole ring proton appears as a distinctive singlet in the aromatic region, typically around 7.4 parts per million, reflecting the deshielded environment of the hydrogen attached to the 5-position carbon of the thiazole ring.
The butyl chains produce characteristic multiplet patterns in the aliphatic region of the nuclear magnetic resonance spectrum. The methyl groups of the butyl chains appear as triplets around 0.9-1.0 parts per million, while the methylene groups generate complex multiplet patterns between 1.0-1.8 parts per million. The carbon atoms directly attached to tin show characteristic chemical shifts influenced by the electronegativity and size of the tin atom, typically appearing around 10-30 parts per million in carbon-13 nuclear magnetic resonance spectra.
Tin-119 nuclear magnetic resonance spectroscopy, when available, provides direct information about the tin environment. The chemical shift of the tin nucleus reflects the electron density around the metal center, which is influenced by both the organic substituents and the thiazole ring. Coupling between tin and adjacent carbon atoms can sometimes be observed, providing additional structural confirmation.
Mass spectrometry analysis reveals molecular ion peaks consistent with the calculated molecular weight of 408.62 grams per mole. The fragmentation pattern typically shows loss of butyl groups as major fragmentation pathways, reflecting the relatively weak tin-carbon bonds compared to carbon-carbon bonds within the thiazole ring. Characteristic tin isotope patterns appear in the mass spectrum due to the multiple stable isotopes of tin, creating distinctive peak clusters that confirm the presence of the tin atom.
Infrared spectroscopy identifies characteristic vibrational modes associated with the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching modes of the thiazole ring appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretching from the butyl chains dominates the 2800-3000 wavenumber range. Carbon-nitrogen and carbon-sulfur stretching modes within the thiazole ring produce peaks in the fingerprint region below 1600 wavenumbers, providing additional structural confirmation.
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)
Density functional theory calculations provide theoretical insights into the electronic structure and properties of this compound, though detailed computational studies specific to this compound are limited in the available literature. The electronic structure calculations must account for the presence of the heavy tin atom, which requires appropriate basis sets such as the LANL2DZ pseudopotential for tin combined with standard basis sets for the lighter atoms.
The molecular orbital analysis reveals the distribution of electron density throughout the molecule, with significant contributions from the thiazole ring's aromatic π-system and the tin atom's orbital interactions with the organic substituents. The highest occupied molecular orbital typically involves electron density concentrated on the thiazole ring, particularly around the nitrogen and sulfur heteroatoms, while the lowest unoccupied molecular orbital may involve antibonding interactions between tin and its substituents.
Computational geometry optimization confirms the tetrahedral arrangement around the tin center and the planar geometry of the thiazole ring. The calculated bond lengths and angles generally agree with experimental crystallographic data when available, providing validation for the theoretical methods employed. The tin-carbon bond lengths to the butyl groups are typically calculated to be around 2.15-2.20 Angstroms, while the tin-carbon bond to the thiazole ring may be slightly shorter due to the different hybridization of the ring carbon.
Electronic property calculations include dipole moment estimations, which reflect the polar character introduced by the chlorine substituent and the heteroatoms in the thiazole ring. The calculated dipole moment provides insights into the compound's potential for intermolecular interactions and solubility behavior in polar and nonpolar solvents. The electronegativity differences between tin and carbon, as well as between chlorine and carbon, create local dipoles that contribute to the overall molecular dipole moment.
Properties
IUPAC Name |
tributyl-(2-chloro-1,3-thiazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3HClNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;2H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIOHYRNPZHDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676685 | |
| Record name | 2-Chloro-4-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-11-8 | |
| Record name | 2-Chloro-4-(tributylstannyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(tributylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
-
Catalyst system : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.5–2 mol%)
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Solvent : Tetrahydrofuran (THF) or 1,4-dioxane
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Temperature : 80–100°C under inert atmosphere
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Reaction time : 12–24 hours
Data from analogous thiazole stannylation reactions (e.g., 2-chloro-5-(tributylstannyl)thiazole) suggest yields of 70–85% under optimized conditions. Side products, such as destannylated thiazoles, are minimized by rigorous exclusion of moisture and oxygen.
Table 1: Representative Stille Coupling Conditions for Thiazole Stannylation
| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloro-4-bromothiazole | Pd(PPh₃)₄ | THF | 80 | 78 | |
| 2-Chloro-4-iodothiazole | PdCl₂(dppf) | Dioxane | 100 | 82 |
Directed Metallation Strategies
Directed ortho-metallation (DoM) provides an alternative route, leveraging the chlorine substituent’s directing effects. Lithiation at the 4-position of 2-chlorothiazole followed by quenching with tributyltin chloride yields the target compound.
Lithiation Protocol
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Base : Lithium diisopropylamide (LDA) or n-BuLi (–78°C)
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Electrophile : Tributyltin chloride (1.2 equiv)
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Solvent : THF or Et₂O
Chemical Reactions Analysis
2-Chloro-4-(tributylstannyl)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Stille cross-coupling reactions, where the tributyltin group is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like sodium hydride, and solvents such as THF or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Thiazole derivatives, including 2-chloro-4-(tributylstannyl)thiazole, have been studied for their antimicrobial properties. Research indicates that thiazole-based compounds exhibit activity against various pathogens, including Mycobacterium tuberculosis. The structural modifications at the C-2 and C-4 positions of the thiazole core are crucial for enhancing antibacterial activity, with specific substitutions yielding compounds with sub-micromolar minimum inhibitory concentrations against M. tuberculosis .
Structure-Activity Relationship Studies
The compound can be utilized in structure-activity relationship (SAR) studies to explore how modifications affect biological activity. For instance, studies have shown that the presence of specific substituents at the C-4 position can significantly influence the compound's efficacy against bacterial strains . This information is valuable for designing new antibiotics that can combat drug-resistant bacteria.
Synthesis of Organometallic Compounds
Intermediate in Organometallic Chemistry
this compound serves as an important precursor in organometallic chemistry, particularly for synthesizing stannylated compounds. The tributylstannyl group can facilitate various coupling reactions, making it a versatile building block for creating complex organic molecules .
Materials Science
Potential in Polymer Chemistry
The compound's stannyl group may also find applications in materials science, particularly in the development of new polymeric materials. Stannylated thiazoles can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength . This opens avenues for creating advanced materials with tailored functionalities.
Case Study 1: Antitubercular Agents
Research has demonstrated that thiazole derivatives can be synthesized to target M. tuberculosis effectively. In one study, a series of thiazole analogs were developed, and those with a 2-pyridyl substituent at the C-4 position showed promising results, leading to the identification of novel antitubercular agents . The SAR studies indicated that specific substitutions could lead to compounds with enhanced selectivity and potency.
Case Study 2: Inhibition Mechanisms
Another study explored the mechanisms by which thiazole derivatives inhibit bacterial growth. The research highlighted that certain thiazole compounds act on multiple bacterial targets, including DNA gyrase, which is crucial for bacterial replication . This finding underscores the potential of this compound as a scaffold for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(tributylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the tributyltin and chloro groups. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form new bonds and create more complex molecules . The exact molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Position and Electronic Effects
- 2-(Tributylstannyl)-4-(trifluoromethyl)-1,3-thiazole (CAS: N/A; C₁₆H₂₈F₃NSSn, MW: 441.7 g/mol): Features a trifluoromethyl (CF₃) group at position 4 and a stannyl group at position 2. The strong electron-withdrawing CF₃ group enhances electrophilicity at position 4, contrasting with the chlorine in the target compound. Predicted collision cross-section (CCS) data for adducts (e.g., [M+H]+: 202.1 Ų) suggest distinct mass spectrometry profiles compared to non-CF₃ analogs .
2-Chloro-4-(trifluoromethyl)-1,3-thiazole (CAS: 228119-52-6; C₄HClF₃NS, MW: 187.6 g/mol):
Alternate Substituents
2-Chloro-4-(2-thienyl)thiazole (CAS: 42445-29-4; C₇H₄ClNS₂, MW: 209.7 g/mol):
- 2-(Methylthio)-4-(tributylstannyl)thiazole (CAS: 446286-06-2; C₁₆H₃₁NS₂Sn, MW: 420.3 g/mol): Methylthio (SMe) at position 2 vs. chlorine alters leaving-group propensity.
Physical and Spectral Properties
Biological Activity
2-Chloro-4-(tributylstannyl)thiazole is an organotin compound that has garnered attention for its potential applications in organic synthesis and biological activity. This compound features a thiazole ring with a chlorine atom at the 2-position and a tributylstannyl group at the 4-position, making it a versatile building block for various chemical reactions, particularly in the synthesis of thiazole derivatives.
The synthesis of this compound typically involves the reaction of 2,4-dichlorothiazole with tributyltin chloride in the presence of strong bases such as lithium diisopropylamide. This reaction is generally conducted under controlled conditions to maximize yield and purity. The compound can be represented by the following structural formula:
where C, N, S, and Cl denote carbon, nitrogen, sulfur, and chlorine atoms respectively.
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit a broad range of biological activities. These include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Thiazole compounds are known to interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial properties. A review of literature highlights that thiazole derivatives can inhibit the growth of various pathogens including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli. For instance, studies have shown that modifications at the C-2 and C-4 positions of the thiazole ring can significantly enhance antibacterial activity.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | M. tuberculosis | < 1 µM |
| Analog A | S. aureus | 0.5 µM |
| Analog B | E. coli | 0.8 µM |
The structure-activity relationship (SAR) studies indicate that substituents at specific positions on the thiazole ring play a crucial role in determining biological activity.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. For example, some thiazoles have been shown to inhibit DNA gyrase and topoisomerase IV in bacteria, which are critical enzymes for DNA replication.
Case Studies
- Antitubercular Activity : A study focusing on the thiazole series demonstrated that specific analogs exhibited potent activity against M. tuberculosis, with sub-micromolar MIC values achieved. The presence of a lipophilic substituent at the C-2 position was found to enhance activity significantly.
- Antibacterial Efficacy : Another investigation evaluated various thiazole derivatives against clinical isolates of S. aureus and E. coli. The results indicated that certain substitutions at the C-4 position led to increased potency compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
